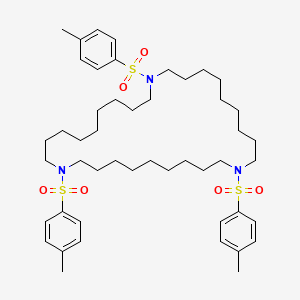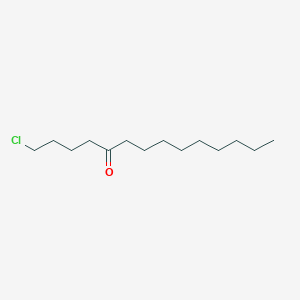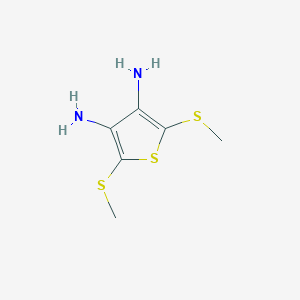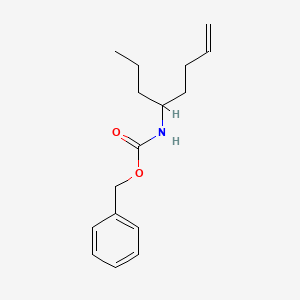![molecular formula C25H16N2O5S B14386293 2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid CAS No. 90094-10-3](/img/structure/B14386293.png)
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a sulfonic acid group attached to a benzo[h]quinoline core. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a well-known procedure for the construction of quinoline derivatives. This method typically involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst, followed by cyclization and oxidation steps .
Another approach involves the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. This method allows for the efficient formation of quinoline derivatives under mild conditions with good functional group tolerance .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Skraup synthesis is one of the most widely used industrial methods for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the attack of nucleophiles on the aromatic ring . Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, allowing it to interact with biological targets more effectively .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: Lacks the nitrophenyl and sulfonic acid groups, resulting in different reactivity and biological activity.
4-Phenylquinoline: Similar structure but without the nitrophenyl and sulfonic acid groups.
2-(3-Nitrophenyl)quinoline: Contains the nitrophenyl group but lacks the sulfonic acid group.
Uniqueness
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is unique due to the presence of both the nitrophenyl and sulfonic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and enhances the compound’s potential for various scientific research applications.
Propiedades
Número CAS |
90094-10-3 |
|---|---|
Fórmula molecular |
C25H16N2O5S |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid |
InChI |
InChI=1S/C25H16N2O5S/c28-27(29)19-10-4-9-18(14-19)22-15-21(16-6-2-1-3-7-16)20-13-12-17-8-5-11-23(33(30,31)32)24(17)25(20)26-22/h1-15H,(H,30,31,32) |
Clave InChI |
UEICZGXCVZTRCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3C(=CC=C4)S(=O)(=O)O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)



![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)

